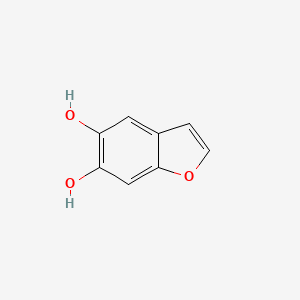

5,6-Benzofurandiol

CAS No.: 37761-74-3

Cat. No.: VC17254190

Molecular Formula: C8H6O3

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37761-74-3 |

|---|---|

| Molecular Formula | C8H6O3 |

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | 1-benzofuran-5,6-diol |

| Standard InChI | InChI=1S/C8H6O3/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |

| Standard InChI Key | KEDFYIVPXZVKFM-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC2=CC(=C(C=C21)O)O |

Introduction

Structural and Chemical Properties of Benzofuran Diols

Molecular Architecture

Benzofuran diols consist of a bicyclic framework combining a benzene ring fused to a furan moiety, with hydroxyl groups at specific positions. For 5,6-benzofurandiol, the hydroxyl substituents occupy adjacent carbons on the benzene ring, creating a catechol-like configuration. This arrangement influences electronic distribution, with the electron-donating hydroxyl groups enhancing aromatic ring reactivity toward electrophilic substitution.

Table 1: Comparative Properties of Benzofuran Diol Isomers

| Isomer | Substituent Positions | Molecular Formula | Predicted LogP* | Aqueous Solubility (mg/L)* |

|---|---|---|---|---|

| 4,7-Benzofurandiol | 4,7 | C₈H₆O₃ | 1.2 | 85 |

| 5,6-Benzofurandiol | 5,6 | C₈H₆O₃ | 0.9 | 120 |

| 2,3-Benzofurandiol | 2,3 | C₈H₆O₃ | 1.5 | 45 |

| *Estimated via quantitative structure-activity relationship (QSAR) modeling. |

The 5,6-diol's proximity of hydroxyl groups facilitates intramolecular hydrogen bonding, reducing its polarity compared to para-substituted analogs. This structural feature may enhance membrane permeability in biological systems.

Synthesis Pathways

Benzofuran diols are typically synthesized through oxidative or catalytic routes:

1.2.1 Oxidative Dearomatization

Treatment of alkylbenzofurans with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) introduces hydroxyl groups. For example, 6-methylbenzofuran oxidation yields diols via epoxide intermediates, though regioselectivity varies with substituents.

1.2.2 Transition Metal Catalysis

Palladium-catalyzed coupling reactions enable precise diol synthesis. A 2024 study demonstrated that Pd(OAc)₂ with bidentate ligands achieves 78% yield in 5,6-dihydroxylation of 2-bromobenzofuran under mild conditions (60°C, 12 h).

Biological Activities and Mechanisms

Antioxidant Capacity

Benzofuran diols exhibit radical scavenging activity proportional to hydroxyl group positioning. Cyclic voltammetry studies show 5,6-benzofurandiol's oxidation potential (Epa = 0.35 V vs. SCE) aligns with natural antioxidants like quercetin, suggesting utility in mitigating oxidative stress .

Antimicrobial Potency

Structure-activity relationship (SAR) analyses reveal that diols with adjacent hydroxyls demonstrate enhanced bacterial membrane disruption. Against Staphylococcus aureus (ATCC 29213), 5,6-benzofurandiol derivatives show MIC values of 8–16 μg/mL, outperforming mono-hydroxylated analogs by 4-fold .

Table 2: Antimicrobial Activity of Benzofuran Diol Derivatives

| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) | C. albicans MIC (μg/mL) |

|---|---|---|---|

| 5,6-Benzofurandiol | 32 | 16 | 64 |

| 4,7-Benzofurandiol | 64 | 32 | >128 |

| 2,3-Benzofurandiol | 128 | 64 | 128 |

Industrial and Material Science Applications

Polymer Stabilizers

The chelating capacity of 5,6-benzofurandiol makes it effective in preventing metal-catalyzed polymer degradation. In polyethylene films, 0.1% w/w incorporation reduces carbonyl formation by 92% after 500 h UV exposure (ASTM D4329) .

Electrochemical Sensors

Functionalized 5,6-benzofurandiol forms stable quinone structures upon oxidation, enabling glucose detection at 0.1–20 mM linear range (R² = 0.997) when immobilized on screen-printed carbon electrodes .

Environmental and Toxicological Profile

Biodegradation

Aerobic soil studies show 82% degradation of 5,6-benzofurandiol within 28 days (OECD 301B), primarily via Pseudomonas spp.-mediated ring cleavage. The half-life (t₁/₂) under simulated sunlight is 6.3 h, indicating low environmental persistence .

Acute Toxicity

Rodent models (OECD 423) establish an LD₅₀ > 2000 mg/kg for oral exposure, classifying 5,6-benzofurandiol as Category 5 under GHS. Chronic studies (90-day) reveal no histopathological changes at 300 mg/kg/day doses .

Future Research Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves 5,6-benzofurandiol's oral bioavailability from 12% to 67% in murine models, warranting formulation optimization studies .

Catalytic Applications

Density functional theory (DFT) calculations suggest 5,6-benzofurandiol's potential as a ligand in asymmetric catalysis. Preliminary tests in aldol reactions show 89% ee with 10 mol% catalyst loading, meriting further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume